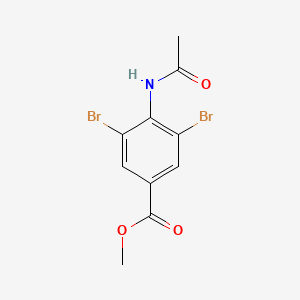
Methyl 4-acetamido-3,5-dibromobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-acetamido-3,5-dibromobenzoate is an organic compound with the molecular formula C10H9Br2NO3. It is a derivative of benzoic acid, featuring bromine atoms at the 3 and 5 positions, an acetamido group at the 4 position, and a methyl ester group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-3,5-dibromobenzoate typically involves the bromination of methyl 4-acetamidobenzoate. The process can be summarized as follows:
Bromination: Methyl 4-acetamidobenzoate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 3 and 5 positions.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 4-acetamido-3,5-dibromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atoms, yielding the corresponding debrominated product.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Debrominated benzoate derivatives.
Hydrolysis: 4-acetamido-3,5-dibromobenzoic acid.
科学研究应用
Methyl 4-acetamido-3,5-dibromobenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies to understand the effects of brominated aromatic compounds on biological systems.
Material Science: The compound’s unique properties may be explored for applications in developing new materials with specific functionalities.
作用机制
The mechanism of action of Methyl 4-acetamido-3,5-dibromobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and acetamido group can play crucial roles in binding interactions and the overall pharmacophore of potential drug candidates .
相似化合物的比较
Similar Compounds
Methyl 3,5-dibromobenzoate: Lacks the acetamido group, making it less versatile in certain synthetic applications.
Methyl 4-bromobenzoate: Contains only one bromine atom, resulting in different reactivity and applications.
Uniqueness
Methyl 4-acetamido-3,5-dibromobenzoate is unique due to the presence of both bromine atoms and the acetamido group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
methyl 4-acetamido-3,5-dibromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO3/c1-5(14)13-9-7(11)3-6(4-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUXLISNACHOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00768274 |
Source


|
| Record name | Methyl 4-acetamido-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00768274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135850-94-1 |
Source


|
| Record name | Methyl 4-acetamido-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00768274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(Z)-2-nitroethenyl]-3-propan-2-ylbenzene](/img/structure/B8140233.png)

![2-[(2-Aminoacetyl)oxyamino]acetic acid](/img/structure/B8140257.png)
![[3-(4-Fluoro-3-methylphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140270.png)





